Ketomycin

Description

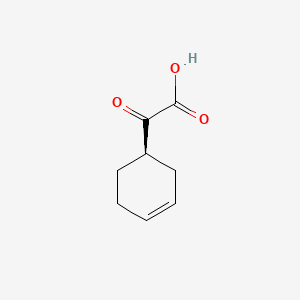

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1R)-cyclohex-3-en-1-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVDGWZMESEVTD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC=C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946035 | |

| Record name | (Cyclohex-3-en-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23364-22-9 | |

| Record name | Ketomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023364229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Cyclohex-3-en-1-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin and Discovery of Ketomycin

Isolation from Microbial Sources

Natural products derived from microorganisms have historically been a rich source of bioactive compounds, including antibiotics. mdpi.comresearchgate.net Ketomycin was identified through the screening of microbial culture filtrates. nih.gov

This compound was isolated from a culture filtrate of Actinomycetes strain SF2912. nih.gov Actinomycetes are a group of Gram-positive bacteria known for their filamentous growth and their prolific production of diverse secondary metabolites, including many antibiotics. mdpi.comresearchgate.net The isolation of this compound from this specific strain highlights the continued importance of screening microbial diversity to find new bioactive molecules.

Historical Context of Biological Activity Recognition

Upon its isolation, the biological activity of this compound was investigated, leading to its initial classification.

This compound was initially classified as an antibiotic. nih.gov Antibiotics are a class of antimicrobial compounds used to inhibit the growth of or kill bacteria. gardp.orgorthobullets.com This initial classification was based on its observed activity, likely against bacterial strains, as is common in the primary screening of microbial metabolites for antimicrobial properties. researchgate.net

Biological Activities and Efficacy in Preclinical Models

Inhibition of Cellular Motility and Invasion

Ketomycin has been identified as an inhibitor of cancer cell migration and invasion. nih.govresearchgate.netresearchgate.netsemanticscholar.org This activity has been observed at concentrations that are not toxic to the cells. nih.govresearchgate.netresearchgate.net

Two-Dimensional (2D) Cell Migration Studies

Studies utilizing 2D cell migration assays have evaluated the efficacy of this compound in reducing the movement of breast cancer cells.

This compound inhibited cellular migration in human breast carcinoma MDA-MB-231 cells at non-toxic concentrations. nih.govresearchgate.netresearchgate.net MDA-MB-231 is a triple-negative breast cancer cell line known for its aggressive and highly invasive nature. dovepress.comoncotarget.com

This compound also demonstrated inhibitory effects on cellular migration in human breast carcinoma MCF-7 cells at non-toxic concentrations. nih.govresearchgate.netresearchgate.net MCF-7 is an estrogen receptor-positive breast cancer cell line.

Two-Dimensional (2D) Cell Invasion Studies

The ability of this compound to inhibit cancer cell invasion through a barrier, mimicking the process of metastasis, has been assessed using 2D cell invasion studies.

This compound inhibited cellular invasion in human breast carcinoma MDA-MB-231 cells at non-toxic concentrations. nih.govresearchgate.netresearchgate.net This inhibition of invasion is particularly relevant given the high invasiveness of this cell line. dovepress.comoncotarget.com this compound was found to decrease the expression of MMP-9 and MMP-11 in MDA-MB-231 cells, matrix metalloproteinases that play a role in degrading the extracellular matrix during invasion. nih.govresearchgate.net Knockdown of these genes by siRNA also inhibited cellular migration and invasion. nih.govresearchgate.net Furthermore, this compound inhibited cellular NF-κB activity, which may be involved in the upstream signaling regulating these processes. nih.govresearchgate.net The mechanism of NF-κB inhibition by this compound involves the inhibition of autophosphorylation of IKK-α/IKK-β. nih.govresearchgate.netresearchgate.net this compound also inhibited the 3D-invasion of MDA-MB-231 cells at non-toxic concentrations. nih.govresearchgate.net

This compound inhibited cellular invasion in human breast carcinoma MCF-7 cells at non-toxic concentrations. nih.govresearchgate.netresearchgate.net

Here are some detailed research findings on the efficacy of this compound in inhibiting cell migration and invasion in MDA-MB-231 and MCF-7 cells:

| Cell Line | Activity Inhibited | Key Findings | Source |

| MDA-MB-231 | Migration | Inhibited at non-toxic concentrations. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |

| MDA-MB-231 | Invasion | Inhibited at non-toxic concentrations. nih.govresearchgate.netresearchgate.net Decreased expression of MMP-9 and MMP-11. nih.govresearchgate.net Inhibited NF-κB activity. nih.govresearchgate.net Inhibited IKK-α/IKK-β autophosphorylation. nih.govresearchgate.netresearchgate.net Inhibited 3D invasion. nih.govresearchgate.net | nih.govresearchgate.netresearchgate.net |

| MCF-7 | Migration | Inhibited at non-toxic concentrations. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |

| MCF-7 | Invasion | Inhibited at non-toxic concentrations. nih.govresearchgate.netresearchgate.net | nih.govresearchgate.netresearchgate.net |

Three-Dimensional (3D) Cell Invasion Studies

Three-dimensional cell culture models provide a more physiologically relevant context for assessing the invasive potential of cancer cells and the efficacy of potential therapeutic agents aimed at inhibiting this process. nih.govfrontiersin.orgmdpi.com These models allow for the formation of multicellular structures that exhibit characteristics closer to those of tumors in living organisms, including cell-cell interactions and interactions with the extracellular matrix. nih.govmdpi.com

Efficacy in MDA-MB-231 Cells in 3D Culture Models

Research has investigated the efficacy of this compound in inhibiting the invasion of human breast carcinoma MDA-MB-231 cells in 3D culture models. MDA-MB-231 cells are a widely used cell line in cancer research, particularly for studying the invasive and metastatic properties of triple-negative breast cancer. frontiersin.orgresearchgate.net

Studies have shown that this compound inhibited the 3D-invasion of MDA-MB-231 cells. nih.govresearchgate.net This inhibitory effect was observed at concentrations that were not toxic to the cells. nih.gov Further investigation into the mechanisms behind this inhibition in MDA-MB-231 cells revealed that this compound decreased the expression of Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-11 (MMP-11). nih.gov These enzymes are known to play a significant role in the degradation of the extracellular matrix, thereby facilitating cancer cell invasion and metastasis. The study also indicated that the inhibition of cellular NF-κB activity might be involved in the upstream signaling pathway affected by this compound, as this compound was found to inhibit the autophosphorylation of IKK-α/IKK-β. nih.gov

Elucidation of Molecular Mechanisms of Action

Modulation of Matrix Metalloproteinase (MMP) Expression Profiles

Ketomycin exerts a significant influence on the expression of MMPs, a family of zinc-dependent endopeptidases responsible for the degradation of the extracellular matrix—a critical step in tumor invasion and metastasis. researchgate.netnih.gov

Research conducted on human breast carcinoma MDA-MB-231 cells has demonstrated that this compound effectively decreases the expression of MMP-9. nih.gov This downregulation is a key component of its anti-invasive activity, as MMP-9 is instrumental in the degradation of type IV collagen, a major component of the basement membrane. researchgate.net The inhibition of MMP-9 expression by this compound was observed at non-toxic concentrations, highlighting its potential as a targeted anti-metastatic agent. nih.gov

In addition to its effects on MMP-9, this compound has also been shown to downregulate the expression of MMP-11 in MDA-MB-231 cells. nih.gov The reduction in MMP-11 levels further contributes to the compound's ability to inhibit cancer cell invasion.

To solidify the causal link between the downregulation of MMPs and the observed anti-metastatic effects of this compound, gene knockdown studies were performed. nih.gov The use of small interfering RNA (siRNA) to specifically silence the expression of MMP-9 and MMP-11 resulted in a significant inhibition of cellular migration and invasion in human breast carcinoma cells. researchgate.net This finding corroborates that the reduction in these specific MMPs is a critical mechanism through which this compound exerts its anti-invasive properties.

Impact on Nuclear Factor Kappa B (NF-κB) Signaling Pathway

The regulatory effects of this compound on MMP expression are mechanistically linked to its influence on the NF-κB signaling pathway, a pivotal regulator of genes involved in inflammation, immunity, and cancer progression. researchgate.netnih.gov

This compound has been identified as an inhibitor of cellular NF-κB activity. nih.gov This inhibition is considered an upstream event that leads to the subsequent downregulation of MMP expression. By suppressing the transcriptional activity of NF-κB, this compound effectively blocks the expression of its target genes, including those encoding for MMP-9 and MMP-11. researchgate.netscientificliterature.org This inhibitory action on NF-κB is a central aspect of this compound's molecular mechanism. globalresearchonline.netigi-global.commdpi.com

The precise mechanism by which this compound inhibits the NF-κB pathway involves the IκB kinase (IKK) complex. nih.gov Specifically, this compound has been shown to inhibit the autophosphorylation of IKK-α and IKK-β. researchgate.net This is a critical step in the canonical NF-κB signaling cascade, as the phosphorylation of the IKK complex is necessary for the subsequent phosphorylation and degradation of the inhibitory IκBα protein. By preventing the autophosphorylation of IKK-α/IKK-β, this compound stabilizes IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to initiate gene transcription. scientificliterature.org

| Compound/Protein | Action | Cell Line |

| This compound | Downregulates MMP-9 expression | MDA-MB-231 |

| This compound | Downregulates MMP-11 expression | MDA-MB-231 |

| MMP-9 siRNA | Inhibits cell migration and invasion | Human breast carcinoma cells |

| MMP-11 siRNA | Inhibits cell migration and invasion | Human breast carcinoma cells |

| This compound | Inhibits NF-κB transcriptional activity | MDA-MB-231 |

| This compound | Inhibits autophosphorylation of IKK-α/IKK-β | Not specified |

Analysis of Upstream Signaling Cascades in NF-κB Regulation by this compound

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its activation is tightly regulated by a series of upstream signaling cascades. In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Upon stimulation by various inflammatory signals, a key upstream event is the activation of the IκB kinase (IKK) complex. This complex, particularly its catalytic subunit IKKβ, phosphorylates IκB proteins, tagging them for ubiquitination and subsequent degradation by the proteasome. mdpi.comnih.gov This degradation releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.gov

This compound has been identified as a potent inhibitor of this critical upstream signaling cascade. scientificliterature.org Research has demonstrated that this compound exerts its anti-inflammatory effects by directly targeting and inhibiting the activity of IKKβ. scientificliterature.org This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitory protein of the canonical NF-κB pathway.

Detailed Research Findings

Direct Inhibition of IKKβ: In vitro kinase assays have shown that this compound directly inhibits the activity of recombinant IKKβ. scientificliterature.org The inhibitory effect of this compound on IKKβ was found to be slightly weaker than that of the known IKKβ inhibitor, SC514. scientificliterature.org Furthermore, the physical interaction between this compound and IKKβ has been confirmed through surface plasmon resonance (SPR) analysis, providing evidence of direct binding. scientificliterature.org

Inhibition of IκBα Degradation: In cellular models, such as lipopolysaccharide (LPS)-treated mouse monocytic leukemia RAW264.7 cells, this compound has been shown to inhibit the degradation of IκBα. scientificliterature.org This effect is a direct consequence of its inhibition of IKKβ, as the prevention of IκBα phosphorylation protects it from proteasomal degradation. Notably, this compound demonstrated a stronger inhibition of LPS-induced IκBα degradation compared to SC514 in these experiments. scientificliterature.org

Suppression of NF-κB Activation: By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation and activation of NF-κB. scientificliterature.org Studies in RAW264.7 cells have confirmed that this compound inhibits LPS-induced NF-κB activation. scientificliterature.org This ultimately leads to a reduction in the production of downstream inflammatory mediators, such as nitric oxide (NO) and interleukin-6 (IL-6). scientificliterature.org

The following table summarizes the key research findings on the effects of this compound on the upstream NF-κB signaling cascade.

| Molecular Target/Process | Experimental Method | Key Finding | Reference Cell Line |

| IκB kinase β (IKKβ) Activity | In vitro kinase assay | This compound directly inhibits IKKβ activity. | N/A (recombinant enzyme) |

| This compound-IKKβ Interaction | Surface Plasmon Resonance (SPR) | This compound physically binds to IKKβ. | N/A (recombinant enzyme) |

| IκBα Degradation | Western Blot | This compound inhibits LPS-induced IκBα degradation. | RAW264.7 |

| NF-κB Activation | Electrophoretic Mobility Shift Assay (EMSA) or Reporter Assay | This compound inhibits LPS-induced NF-κB activation. | RAW264.7 |

Structural Features and Design Principles for Analogues

Consideration of Ketomycin's Comparative Structural Simplicity

This compound, with the molecular formula C8H10O3, possesses a relatively simple structure. nih.govuni.lu Its IUPAC name is 2-[(1R)-cyclohex-3-en-1-yl]-2-oxoacetic acid. nih.gov This structure consists of a cyclohexene (B86901) ring substituted with a 2-oxoacetic acid group. nih.govuni.lu

Compared to other complex natural products or even some synthetic therapeutic agents, this compound's molecular architecture is notably less intricate. For instance, aminoglycoside antibiotics like Kanamycin (B1662678) A (C18H36N4O11) feature a complex pseudotrisaccharide scaffold with multiple rings and numerous hydroxyl and amino groups, resulting in a significantly larger and more functionalized molecule. wikipedia.orgnih.govbiorxiv.org The relative simplicity of this compound's structure can be advantageous for chemical synthesis and modification.

Implications for Rational Design of Anti-Metastasis Agents

The comparatively simple structure of this compound has implications for the rational design of anti-metastasis agents. Rational drug design often involves modifying known active compounds to improve their efficacy, selectivity, stability, and pharmacokinetic properties. nih.gov A simpler starting structure like this compound can offer a more straightforward platform for chemical modifications compared to highly complex molecules.

Research has indicated that this compound inhibits cancer cell migration and invasion in human breast carcinoma cell lines, such as MDA-MB-231 and MCF-7, at non-toxic concentrations. nih.gov This anti-metastatic activity is associated with the decrease in the expression of Matrix Metalloproteinases (MMP-9 and MMP-11) and the inhibition of NF-κB activity, which is involved in upstream signaling pathways. nih.gov

Future Directions in Ketomycin Research

Translational Potential as a Seed Compound for Anti-Metastasis Therapies

Research suggests that ketomycin holds translational potential as a seed compound for the development of anti-metastasis therapies. nih.govsemanticscholar.org Its ability to inhibit cancer cell migration and invasion in in vitro models, specifically in human breast carcinoma cell lines MDA-MB-231 and MCF-7 at non-toxic concentrations, highlights this potential. nih.gov The relatively simple structure of this compound is considered advantageous for further development into anti-metastasis agents. nih.gov

Advanced Preclinical Research Methodologies

Advanced preclinical research methodologies are crucial for further evaluating this compound's anti-metastasis potential. These methodologies involve a combination of in vitro and in vivo studies, exploration of combination therapies, and investigation into resistance mechanisms. news-medical.netrasayucancerclinic.comppd.com

Integration of In Vitro and In Vivo Efficacy Models

Integrating in vitro and in vivo models is a standard approach in preclinical research to assess the efficacy of drug candidates. In vitro studies, using cell cultures, offer a controlled environment to investigate the direct effects of a compound on cancer cells, such as migration and invasion. news-medical.netrasayucancerclinic.com this compound has demonstrated inhibition of both 2D and 3D cancer cell invasion in vitro. nih.gov However, in vivo studies using animal models are essential to understand how the compound behaves within a complex biological system, including its pharmacokinetics and interactions with the tumor microenvironment. news-medical.netrasayucancerclinic.com While in vitro studies can provide rapid and cost-effective initial data, in vivo models are necessary to better predict the potential effects in humans. news-medical.net

Exploration of Combination Therapies with Existing Agents

Exploring combination therapies involves investigating the effects of this compound when administered alongside existing cancer treatments. This approach aims to achieve enhanced efficacy, overcome drug resistance, and potentially reduce the required dosage of individual agents, thereby minimizing toxicity. icr.ac.ukastrazeneca.comnih.gov Research in cancer therapy increasingly focuses on combination strategies that target different pathways to achieve synergistic or additive effects. nih.gov While specific studies on this compound in combination with other anti-cancer agents were not extensively detailed in the search results, the general principle of combination therapy in cancer research is well-established and represents a promising avenue for future investigation into this compound's therapeutic potential. icr.ac.ukastrazeneca.comnih.gov

Investigation of Resistance Mechanisms to this compound's Anti-Invasion Effects

Understanding the mechanisms by which cancer cells might develop resistance to this compound's anti-invasion effects is critical for developing strategies to overcome such resistance and improve long-term treatment outcomes. britannica.comunipd.it Resistance mechanisms to therapeutic agents in cancer can involve various cellular adaptations. britannica.comnih.gov For other compounds with anti-invasion properties, mechanisms of resistance can include changes in drug uptake, enzymatic inactivation, alteration of drug targets, or activation of efflux pumps. britannica.com Investigating these mechanisms in the context of this compound would involve studies to identify how cancer cells might evade its anti-invasion effects, potentially through changes in the expression or activity of molecules involved in invasion or in the signaling pathways that this compound targets, such as NF-κB. nih.govbritannica.com

Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathway of this compound is important for potentially optimizing its production and for the potential discovery of related compounds with similar or improved properties.

Enzymatic Pathways of this compound Production

This compound is produced by microorganisms, specifically Actinomycetes. nih.gov The biosynthesis of natural products in microorganisms involves complex enzymatic pathways. While detailed enzymatic pathways specifically for this compound were not extensively found, research into the biosynthesis of other related compounds, such as kanamycin (B1662678) (also produced by Streptomyces kanamyceticus), provides insights into the types of enzymatic reactions involved in the production of aminoglycoside antibiotics and related structures. wikipedia.orgcreative-diagnostics.comnih.govresearchgate.netresearchgate.netfigshare.comrsc.org These pathways typically involve a series of enzymatic steps, including glycosylation, amination, and hydroxylation, catalyzed by specific enzymes like glycosyltransferases and aminotransferases. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov Elucidating the specific enzymes and genes involved in this compound biosynthesis would enable metabolic engineering approaches to enhance production or create analogs. creative-diagnostics.comnih.govfigshare.com

Genetic Engineering Approaches for Enhanced Production or Analog Generation

Genetic engineering offers powerful strategies to optimize the production of natural products like this compound and to generate novel analogs with potentially improved properties. These approaches typically focus on manipulating the biosynthetic machinery of the producing organism, often a bacterium from the Streptomyces genus, known for their prolific production of secondary metabolites, including many antibiotics.

A foundational step in applying genetic engineering is the identification and characterization of the this compound biosynthetic gene cluster (BGC). Similar to other antibiotic-producing bacteria where biosynthesis genes are often clustered jic.ac.uksecondarymetabolites.orgresearchgate.netresearchgate.net, locating and understanding the this compound BGC is crucial. Once identified, the genes within the cluster, responsible for the various enzymatic steps in this compound synthesis, as well as regulatory and resistance genes, can be targeted for manipulation researchgate.netnih.govpnas.org.

Strategies for enhancing this compound production through genetic engineering include:

Overexpression of Biosynthetic Genes: Increasing the expression levels of genes encoding key enzymes, particularly those catalyzing rate-limiting steps in the pathway, can potentially lead to higher yields creative-diagnostics.com. This involves using strong promoters or introducing extra copies of the gene(s) into the organism's genome researchgate.net.

Knockout or Downregulation of Competing Pathways: Microorganisms often produce multiple secondary metabolites. Inactivating or reducing the activity of genes involved in the biosynthesis of competing compounds can redirect metabolic flux towards this compound production creative-diagnostics.comnih.gov.

Amplification of the Biosynthetic Gene Cluster: In some cases of antibiotic overproduction achieved through classical strain improvement, amplification of the entire biosynthetic gene cluster has been observed jic.ac.ukpnas.org. Engineering stable amplification of the this compound BGC could be a strategy for yield enhancement.

Metabolic Engineering: This broader approach involves systematically modifying the host organism's metabolic network to increase the availability of precursors for this compound biosynthesis or to improve energy and cofactor supply creative-diagnostics.complos.org. This can involve manipulating genes outside the core BGC.

Heterologous Expression: Introducing the this compound BGC into a different, well-characterized host strain that is amenable to genetic manipulation and large-scale fermentation can offer advantages in terms of growth rate, genetic tools, and simplified purification nih.gov.

Genetic engineering also provides avenues for generating this compound analogs. This can be achieved by:

Combinatorial Biosynthesis: This involves swapping or modifying genes within the this compound BGC with genes from the BGCs of related compounds (e.g., other aminoglycosides). This can lead to the production of hybrid molecules with altered structures and potentially novel biological activities researchgate.net.

Site-Directed Mutagenesis: Specific enzymes in the biosynthetic pathway can be modified at the genetic level to alter their substrate specificity or catalytic activity, leading to variations in the final this compound structure uncuyo.edu.ar.

Introducing Genes for Modifying Enzymes: Genes encoding enzymes that can modify the this compound structure (e.g., glycosyltransferases, acyltransferases, hydroxylases) from other organisms can be introduced into the this compound producer to generate modified analogs researchgate.net. Understanding the specific enzymatic steps in the this compound pathway, including potential parallel routes, is vital for rational analog design plos.orgresearchgate.net.

Q & A

Q. What are the primary mechanisms of Ketomycin's antitumor activity, and how are these assessed experimentally?

this compound inhibits nuclear factor kappa-B (NF-κB) signaling by blocking autophosphorylation of IKK-α and IKK-β, reducing breast carcinoma cell migration and 3D invasion at non-toxic concentrations . To validate this:

- Use in vitro kinase assays to measure IKK-α/β inhibition.

- Employ transwell migration assays and 3D spheroid invasion models (e.g., MDA-MB-231 cells).

- Quantify NF-κB activity via luciferase reporter assays.

- Confirm cytotoxicity thresholds with MTT or CellTiter-Glo assays.

Q. What experimental models are suitable for studying this compound's antibiotic properties?

- Bacterial strains : Test against Gram-positive pathogens (e.g., Staphylococcus aureus) due to Actinomycetes-derived compounds' historical efficacy .

- Minimum Inhibitory Concentration (MIC) : Follow CLSI guidelines, using broth microdilution for reproducibility .

- Synergy assays : Combine with β-lactams or glycopeptides to assess combinatorial effects.

Q. How can researchers ensure reproducibility in this compound-related experiments?

- Adhere to FAIR data principles: Document analytical methods (e.g., HPLC purity >95%), instrument parameters, and statistical thresholds (e.g., p < 0.05, two-tailed t-test) .

- Provide raw datasets (e.g., kinase activity curves, cell viability counts) in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across cell lines be resolved?

- Hypothesis refinement : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables (e.g., cell line genetic backgrounds, culture conditions) .

- Meta-analysis : Aggregate data from independent studies using PRISMA guidelines, highlighting heterogeneity via I² statistics .

- Mechanistic follow-up : Perform RNA-seq to identify differential gene expression in resistant vs. sensitive cell lines .

Q. What methodologies optimize the discovery of this compound biosynthetic gene clusters (BGCs) in Streptomyces species?

- Genome mining : Use antiSMASH or PRISM to predict BGCs linked to this compound-like structures .

- Heterologous expression : Clone candidate BGCs into Streptomyces lividans for compound production .

- Metabolomics : Pair LC-HRMS with GNPS molecular networking to correlate BGCs with metabolite profiles .

Q. How should researchers design dose-response studies to evaluate this compound's therapeutic window?

- In vitro : Test 5–8 concentrations (e.g., 0.1–100 µM) in triplicate, using nonlinear regression (GraphPad Prism) to calculate IC₅₀ .

- In vivo : Apply the OSU-3R framework (Replace, Reduce, Refine) for murine xenograft models, monitoring tumor volume and body weight .

- Safety profiling : Assess hepatotoxicity via ALT/AST levels and histopathology .

Data Analysis & Interpretation

Q. What statistical approaches are critical for analyzing this compound's 3D invasion assay data?

- Imaging analysis : Use Fiji/ImageJ to quantify spheroid area reduction; normalize to controls .

- Multivariate analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Data visualization : Present as mean ± SEM in bar graphs, with raw data points overlaid .

Q. How can researchers address variability in NF-κB inhibition assays?

- Technical replicates : Perform ≥3 independent experiments to account for plate-to-plate variability .

- Positive controls : Include a known IKK inhibitor (e.g., BAY 11-7082) to validate assay conditions .

- Normalization : Express NF-κB activity as fold-change relative to untreated cells .

Experimental Design & Validation

Q. What validation strategies confirm this compound's target specificity?

- CRISPR knockouts : Generate IKK-α/β KO cell lines; loss of this compound effect confirms target dependency .

- Pull-down assays : Use biotinylated this compound analogs for target identification via streptavidin affinity .

- Structural analysis : Solve co-crystal structures of this compound-IKK complexes (PDB deposition recommended) .

Q. How can iterative research processes improve this compound's mechanistic understanding?

- Iterative design : Cycle between hypothesis generation (e.g., "Does this compound affect other kinases?") and targeted screening (e.g., kinome-wide profiling) .

- Peer review : Present preliminary data at conferences for feedback before finalizing conclusions .

Tables of Key Findings

| Parameter | Value/Outcome | Reference |

|---|---|---|

| IC₅₀ (IKK-α inhibition) | 2.3 µM | |

| Breast cancer cell migration | 60% reduction at 10 µM | |

| Cytotoxicity threshold | >50 µM (MDA-MB-231) | |

| MIC (Gram-positive bacteria) | 4 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.